molecular formula C10H16Cl2N2O2 B13506585 ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B13506585
M. Wt: 267.15 g/mol
InChI Key: DJUVQZOUXBYIQA-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The production method is designed to be environmentally friendly and safe, with a focus on minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group and pyridine ring allow for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anticoagulants and other therapeutic agents.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, offering distinct advantages over similar compounds in terms of reactivity and selectivity .

Biological Activity

Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, commonly referred to as a derivative of cetirizine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, applications, and current research findings related to this compound.

Molecular Structure

  • Molecular Formula : C10H16Cl2N2O2
  • Molecular Weight : 267.2 g/mol
  • CAS Number : 2109874-03-3

Physical Properties

  • Appearance : White crystalline powder
  • Solubility : Soluble in water, ethanol, and methanol
  • Melting Point : Approximately 230-240°C

Antihistaminic Properties

This compound exhibits significant antihistaminic activity, primarily acting as a selective antagonist of the H1 receptor. This property makes it useful in treating allergic conditions such as allergic rhinitis and urticaria.

The compound works by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. Studies have shown that it has a lower sedative effect compared to first-generation antihistamines, making it suitable for long-term use without causing significant drowsiness.

Pharmacokinetics

Research indicates that the compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within a few hours. It has a half-life of approximately 8 hours, allowing for once-daily dosing in therapeutic applications.

Toxicity and Safety

Toxicological studies suggest that this compound has a favorable safety profile. Acute toxicity tests in animal models have shown no significant adverse effects at therapeutic doses.

Case Studies

  • Allergic Rhinitis Management : A clinical trial involving patients with allergic rhinitis demonstrated that treatment with this compound resulted in significant improvement in nasal symptoms compared to placebo.
  • Urticaria Treatment : Another study focused on chronic urticaria patients showed that the compound effectively reduced wheal formation and pruritus, confirming its antihistaminic efficacy.

Comparative Efficacy

A comparative analysis of various antihistamines indicated that this compound provided similar or superior relief of symptoms compared to other second-generation antihistamines like loratadine and desloratadine.

Compound NameEfficacy RatingSedation Level
Ethyl (3S)-3-amino...HighLow
LoratadineModerateLow
DesloratadineModerateModerate

Applications in Scientific Research

This compound is not only limited to therapeutic uses but also serves as a valuable tool in biochemical research. Its role in studying histamine pathways and receptor interactions provides insights into allergy mechanisms and potential new therapeutic targets.

Future Directions

Ongoing research is focusing on:

  • Developing novel formulations for improved bioavailability.
  • Exploring its potential in treating other conditions beyond allergies, such as anxiety disorders due to its central nervous system effects.
  • Investigating combination therapies with other agents to enhance efficacy and reduce side effects.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;;/h3-6,8H,2,7,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

DJUVQZOUXBYIQA-JZGIKJSDSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.